molecular formula C10H8ClNS B1391990 2-(5-Chloro-2-thienyl)-4-methylpyridine CAS No. 202336-12-7

2-(5-Chloro-2-thienyl)-4-methylpyridine

Cat. No. B1391990
M. Wt: 209.7 g/mol
InChI Key: RJGVODCYDVINHJ-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-thienyl)-4-methylpyridine, also known as CTMP, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. CTMP is a novel psychoactive substance that has been found to have effects on the central nervous system.

Scientific Research Applications

Studies on New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives

Research includes the synthesis of new cyanopyridinethiones and thieno[2,3-b]pyridines, with a focus on biological activities. The study elaborates on various chemical reactions to synthesize different derivatives, indicating a broad range of potential applications in the field of chemistry and possibly pharmacology (Mohamed et al., 2007).

Investigation of Molecular Structures and Properties

This research reports on the molecular structures, vibrational wavenumbers, atomic charges, and molecular electrostatic potentials of various pyridine derivatives. The study also explores their electronic properties, NBO analysis, and hyperpolarizability values, indicating the significance of these compounds in material science and electronics (Velraj, Soundharam, & Sridevi, 2015).

Applications in Material Science and Technology

Electroluminescent Properties of Mono-cyclometalated Platinum(II) Complexes

The research involves synthesizing mono-cyclometalated Pt(II) complexes with 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine as the chromophoric ligand. The study emphasizes the potential application of these complexes in electroluminescent devices, hinting at their role in display technology and lighting systems (Ionkin, Marshall, & Wang, 2005).

Panchromatic Cyclometalated Iridium Dye

This research focuses on light-harvesting iridium(III) complexes using 2-arylperimidines, including 2-(2-thienyl)perimidines, for dye-sensitized solar cells. The complexes exhibit panchromatic absorption, indicating their potential application in renewable energy technologies (Kalle et al., 2022).

Organic and Medicinal Chemistry

Synthesis of 2-Chloro-5-Methylpyridine-3-Olefin Derivatives

The study synthesizes olefin derivatives and examines their photochemical isomerization, indicating potential applications in organic synthesis and pharmaceuticals (Gangadasu et al., 2009).

Preparation of 2-Chloro-3-Amino-4-Methylpyridine Oxychloride Cement

This research details the synthesis of a specific pyridine derivative, highlighting its relevance in chemical industries and material sciences (Fan, 2008).

Synthesis and Antimicrobial Testing of New S-Substituted-Thiopyridines

The study explores the synthesis and antimicrobial testing of various pyridine derivatives, underlining their potential application in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2003).

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNS/c1-7-4-5-12-8(6-7)9-2-3-10(11)13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGVODCYDVINHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-2-thienyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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